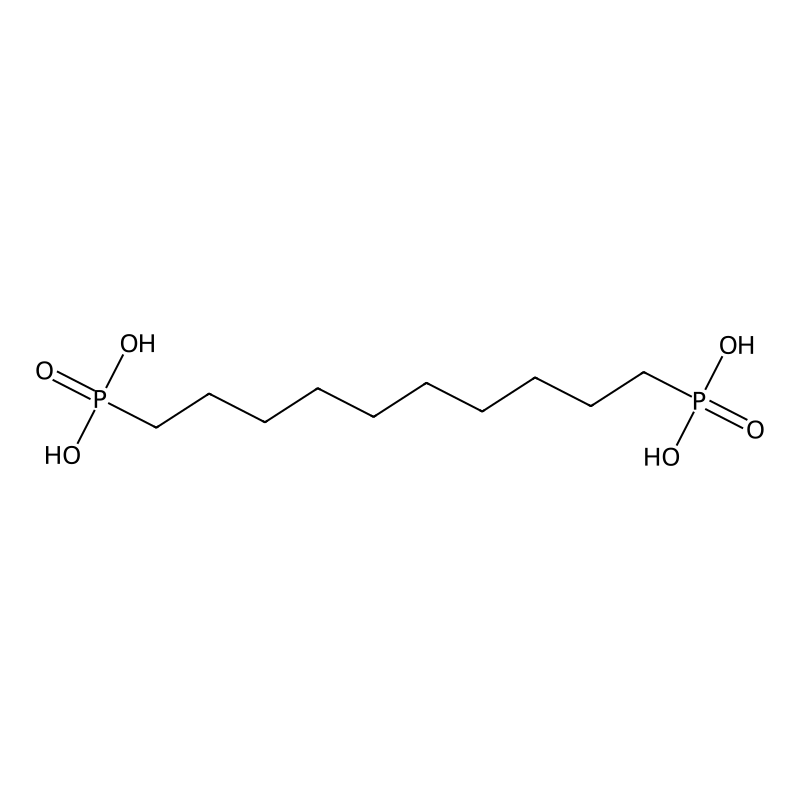

1,10-Decyldiphosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Self-assembled Monolayers (SAMs)

,10-DDPA can form self-assembled monolayers (SAMs) on various metal surfaces. SAMs are ordered assemblies of molecules that spontaneously organize on a substrate. 1,10-DDPA SAMs exhibit interesting properties, such as:

Control over surface properties

The phosphonic acid groups in 1,10-DDPA can interact with other molecules, allowing researchers to tailor the surface properties for specific applications. For instance, 1,10-DDPA SAMs can be used to create biocompatible surfaces for implants or biosensors .

Corrosion protection

1,10-DDPA SAMs can form a protective barrier on metal surfaces, hindering corrosion. This property makes them attractive for applications in various industries, including aerospace and automotive .

Dye-sensitized Solar Cells (DSSCs)

,10-DDPA finds application in the development of dye-sensitized solar cells (DSSCs). DSSCs are a type of photovoltaic cell that utilizes dye molecules to convert sunlight into electricity. 1,10-DDPA can be used in DSSCs as:

Electrolyte component

The presence of phosphonic acid groups allows 1,10-DDPA to participate in the ionic transport processes within the DSSC electrolyte, potentially improving cell efficiency .

Counter electrode modifier

1,10-DDPA can form thin films on the counter electrode of DSSCs, potentially influencing charge transfer processes and improving cell performance .

It's important to note that research on 1,10-DDPA in DSSCs is ongoing, and its exact role and optimal application methods are still under investigation.

Other Applications

Beyond the aforementioned examples, 1,10-DDPA is being explored in various other research areas, including:

Drug delivery

Due to its ability to interact with biological systems, 1,10-DDPA is being investigated as a potential carrier molecule for drug delivery applications .

Metal ion chelation

1,10-DDPA can bind to metal ions, making it potentially useful for applications like removing heavy metals from water or developing contrast agents for medical imaging .

1,10-Decyldiphosphonic acid is a phosphonic acid derivative with the chemical formula C₁₀H₂₃O₆P₂. It features two phosphonic acid groups attached to a decyl chain. The compound is known for its ability to form stable complexes with metal ions, making it valuable in various applications, particularly in materials science and catalysis.

The mechanism of action of DDPA depends on the specific application. Here are two potential mechanisms:

- Metal chelation: In removing metals from solution, DDPA interacts with metal ions through its phosphonate groups. The lone pairs of electrons on the oxygen atoms form coordinate covalent bonds with the metal ion, creating a stable complex that can be removed from the solution.

- Surface modification: DDPA can bind to metal oxide surfaces due to chelation with surface metal cations. This can alter the surface properties, impacting processes like adsorption or catalysis.

The specific mechanism depends on the target metal and the intended application.

- Skin and eye irritation: The acidic nature of DDPA could irritate upon contact.

- Environmental impact: The behavior of DDPA in the environment needs further study to assess its potential impact.

- Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acids and alcohols.

- Alkylation: It can react with alkyl halides in the presence of bases to form alkylated phosphonates.

- Michaelis-Arbuzov Reaction: This reaction allows for the formation of phosphonate esters from phosphorus nucleophiles and alkyl halides .

These reactions highlight its versatility as a reagent in organic synthesis.

Several methods have been developed for synthesizing 1,10-decyldiphosphonic acid:

- Phosphorylation Reactions: Utilizing phosphorus trichloride or phosphorus oxychloride with alcohols can yield diphosphonic acids through a series of phosphorylation steps.

- Alkylation of Phosphonic Acids: The Kabachnik–Fields reaction can be employed to introduce alkyl groups into phosphonic acids .

- Copper-Catalyzed Reactions: Recent advancements have shown that copper-catalyzed reactions can effectively synthesize phosphonates from various precursors .

These methods demonstrate the compound's synthetic accessibility in laboratory settings.

1,10-Decyldiphosphonic acid finds applications across various fields:

- Metal Ion Chelation: Its chelating properties make it useful in water treatment processes and as a stabilizer in metal-containing formulations.

- Materials Science: It is employed in the synthesis of functionalized polymers and coatings due to its ability to modify surface properties.

- Pharmaceuticals: Potential applications in drug development exist due to its biological activity and ability to interact with metal ions in biological systems.

Studies on the interactions of 1,10-decyldiphosphonic acid with metal ions reveal that it forms stable complexes. This property is crucial for applications in catalysis and material science. Interaction studies often focus on:

- Stability Constants: Determining the stability of complexes formed between 1,10-decyldiphosphonic acid and various metal ions.

- Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy are used to characterize these interactions and confirm complex formation .

Several compounds share structural similarities with 1,10-decyldiphosphonic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| n-Dodecylphosphonic Acid | Monophosphonic Acid | Simpler structure; primarily used in surfactants. |

| Bis(2-ethylhexyl) Phosphoric Acid | Diphosphonic Acid | Used primarily for solvent extraction processes. |

| 2-Aminoethylphosphonic Acid | Amino Phosphonic Acid | Exhibits neuroactive properties; involved in neurotransmitter synthesis. |

Uniqueness of 1,10-Decyldiphosphonic Acid

1,10-Decyldiphosphonic acid stands out due to its dual phosphonic acid groups attached to a decyl chain. This configuration enhances its chelation capabilities compared to simpler monophosphonic acids while providing unique interactions with metal ions that are not found in other similar compounds.

Molecular Structure and Bonding Characteristics

1,10-Decyldiphosphonic acid exhibits a symmetrical molecular architecture characterized by two phosphonic acid functional groups connected through a linear decyl carbon chain [1] [2]. The molecular formula C₁₀H₂₄O₆P₂ defines a bifunctional organophosphorus compound with a molecular weight of 302.24 grams per mole [1] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 10-phosphonodecylphosphonic acid, reflecting the terminal placement of phosphonic acid groups at positions 1 and 10 of the saturated hydrocarbon backbone [2] [4].

The phosphonic acid functional groups each contain a pentavalent phosphorus atom bonded to three oxygen atoms and one carbon atom [5] [6]. In the solid state, each phosphonic acid moiety demonstrates characteristic bonding patterns with one phosphorus-oxygen double bond (phosphoryl bond) measuring approximately 1.50 angstroms, while the two phosphorus-hydroxyl bonds exhibit lengths of approximately 1.54-1.57 angstroms [6] [7]. The phosphorus-carbon bond connecting to the alkyl chain typically measures 1.76 angstroms [6]. The bond angles around each phosphorus center range from 103° to 113°, indicating a distorted tetrahedral geometry [6] [7].

The decyl connecting chain adopts extended conformations in crystalline arrangements, with carbon-carbon bond lengths of approximately 1.54 angstroms and carbon-carbon-carbon bond angles near 109.5° [8]. The molecular structure maintains C₂ symmetry with respect to the central carbon-carbon bond of the alkyl chain [2] [3]. Each phosphonic acid terminus possesses two acidic protons with distinct dissociation constants, where the first acidic dissociation constant typically ranges from 1.1 to 2.3, while the second acidic dissociation constant ranges from 5.3 to 7.2 [6].

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data

The proton nuclear magnetic resonance spectrum of 1,10-decyldiphosphonic acid reveals characteristic resonances corresponding to the different chemical environments within the molecule [8]. The most distinctive signals appear as broad multiplets in the region of 11-12 parts per million, attributed to the acidic protons of the phosphonic acid groups [9] [10]. These signals typically exhibit exchange behavior in deuterated solvents and may appear as broad singlets due to rapid proton exchange.

The methylene protons adjacent to the phosphorus atoms (P-CH₂) generate triplet patterns around 1.5-2.0 parts per million, with coupling constants typically ranging from 18-20 hertz due to phosphorus-carbon-hydrogen coupling [9] [10]. The remaining methylene protons of the decyl chain appear as complex multiplets in the region of 1.2-1.4 parts per million, characteristic of long-chain alkyl systems [8].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbon atoms directly bonded to phosphorus appearing as doublets around 20-25 parts per million due to one-bond phosphorus-carbon coupling constants of approximately 140-150 hertz [9] [10]. The remaining carbon atoms of the alkyl chain exhibit chemical shifts between 22-32 parts per million, consistent with saturated hydrocarbon environments [8].

Phosphorus-31 nuclear magnetic resonance spectroscopy reveals a single resonance around 25-30 parts per million, confirming the equivalent chemical environments of both phosphonic acid groups [9] [10]. The phosphorus signal typically appears as a triplet due to coupling with the adjacent methylene protons.

Infrared Spectroscopy Analysis

Infrared spectroscopy of 1,10-decyldiphosphonic acid exhibits characteristic absorption bands that provide definitive identification of the phosphonic acid functional groups [11] [12] [13]. The most prominent absorption features occur in several distinct regions of the infrared spectrum.

The hydroxyl stretching vibrations of the phosphonic acid groups produce broad, intense absorptions centered around 2500-3500 wavenumbers [11] [14]. These bands typically exhibit significant broadening due to extensive hydrogen bonding interactions between phosphonic acid groups [15]. The phosphoryl (P=O) stretching vibrations appear as strong, sharp absorptions around 1200-1300 wavenumbers [11] [13] [14].

The phosphorus-oxygen stretching vibrations involving the hydroxyl groups generate absorptions in the 950-1050 wavenumber region [11] [13]. These bands often appear as multiplets due to the presence of multiple phosphorus-oxygen bond environments. The phosphorus-carbon stretching vibrations contribute to absorptions around 700-800 wavenumbers [13].

The alkyl chain of the molecule produces characteristic methylene stretching vibrations around 2850-2950 wavenumbers, with asymmetric and symmetric stretching modes clearly resolved [13]. Methylene bending vibrations appear around 1450-1470 wavenumbers. The fingerprint region below 1500 wavenumbers contains numerous absorptions corresponding to various skeletal vibrations and deformation modes [13] [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 1,10-decyldiphosphonic acid reveals characteristic fragmentation pathways that provide structural confirmation and molecular identification [16] [17]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 302, corresponding to the molecular weight of the compound [2] [3].

The primary fragmentation pathways involve sequential loss of functional groups from the phosphonic acid termini [16] [17]. Initial fragmentation typically results in loss of hydroxyl groups (mass loss of 17 atomic mass units) and water molecules (mass loss of 18 atomic mass units) from the phosphonic acid moieties. These processes generate fragment ions at mass-to-charge ratios 285, 268, and 250 [16].

More extensive fragmentation leads to the formation of characteristic phosphate-containing fragments, particularly the formation of [H₄PO₄]⁺ ions at mass-to-charge ratio 99, which represents a highly stable fragmentation product common to organophosphorus compounds [16] [17]. Additional fragments arise from cleavage of carbon-carbon bonds within the alkyl chain, generating phosphonic acid-containing fragments of varying chain lengths.

Under chemical ionization conditions, protonated molecular ions [M+H]⁺ appear at mass-to-charge ratio 303, often accompanied by ammonium adduct ions [M+NH₄]⁺ at mass-to-charge ratio 320 and sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 325 [2]. These soft ionization conditions preserve the molecular ion and provide enhanced molecular weight confirmation.

Physical State and Appearance

1,10-Decyldiphosphonic acid exists as a white to off-white crystalline solid under standard temperature and pressure conditions [1] [18]. The compound exhibits a melting point range of 198-203 degrees Celsius, indicating good thermal stability and crystalline purity [1] [18]. Commercial preparations typically achieve purities exceeding 97 percent [1] [3].

The solid material displays characteristic properties of organic crystalline compounds, forming well-defined crystal habits when recrystallized from appropriate solvents [1]. The compound remains stable under ambient atmospheric conditions, showing no significant decomposition or color changes when stored in sealed containers protected from moisture [1] [18].

Visual inspection reveals a fine crystalline powder with no characteristic odor [1]. The material demonstrates typical handling characteristics of organic phosphonic acid compounds, requiring protection from atmospheric humidity due to the hygroscopic nature of the phosphonic acid functional groups [18].

Solubility Parameters and Solution Behavior

The solubility characteristics of 1,10-decyldiphosphonic acid reflect the dual nature of its molecular structure, containing both hydrophilic phosphonic acid groups and a hydrophobic alkyl chain [1] [3]. The compound exhibits moderate to good solubility in polar protic solvents, particularly water, where the phosphonic acid groups can form extensive hydrogen bonding networks [12].

In aqueous solutions, 1,10-decyldiphosphonic acid demonstrates pH-dependent solubility behavior due to the ionizable nature of the phosphonic acid groups [6]. At acidic pH values below 2, the compound exists predominantly in its fully protonated form and exhibits limited water solubility. As pH increases, sequential deprotonation of the phosphonic acid groups enhances aqueous solubility significantly [6].

The compound shows good solubility in polar organic solvents such as alcohols, particularly methanol and ethanol, where hydrogen bonding interactions facilitate dissolution [1]. Solubility in aprotic polar solvents like dimethyl sulfoxide and dimethylformamide is also favorable due to the polar nature of the phosphonic acid groups [12].

Limited solubility occurs in nonpolar organic solvents such as hexane, toluene, and chloroform, reflecting the predominantly polar character of the molecule despite the presence of the decyl chain [1]. This solubility pattern is characteristic of compounds containing strong polar functional groups attached to moderate-length alkyl chains.

Thermal Stability and Decomposition Pathways

Thermal analysis of 1,10-decyldiphosphonic acid reveals characteristic decomposition behavior typical of organophosphonic acid compounds [19] [20]. The compound maintains structural integrity up to approximately 200 degrees Celsius, consistent with its observed melting point range [1] [20].

Initial thermal decomposition processes begin around 250-300 degrees Celsius, involving dehydration reactions between adjacent phosphonic acid groups [19] [20]. These condensation reactions result in the formation of phosphonic anhydride linkages with concurrent elimination of water molecules. Thermogravimetric analysis demonstrates stepwise mass loss corresponding to these dehydration processes [20].

At higher temperatures exceeding 400 degrees Celsius, more extensive decomposition occurs through carbon-phosphorus bond cleavage reactions [19]. These processes lead to the elimination of phosphoric acid and phosphorus-containing fragments, leaving behind carbonaceous residues and phosphorus-containing decomposition products [19] [20].

The thermal decomposition pathways exhibit similarities to other organophosphonic acid compounds, where the stability depends significantly on the degree of oxygenation at the phosphorus centers [19]. The decomposition temperatures are substantially higher than those observed for phosphate esters, reflecting the increased thermal stability associated with direct carbon-phosphorus bonds [19].

Differential scanning calorimetry reveals endothermic processes associated with melting and dehydration reactions, followed by exothermic decomposition processes at elevated temperatures [20]. The thermal behavior provides important information for processing and application considerations where elevated temperatures may be encountered.

Crystallographic Data and Solid-State Arrangement

The crystalline structure of 1,10-decyldiphosphonic acid demonstrates extensive hydrogen bonding networks characteristic of phosphonic acid compounds [21] [22] [23]. The solid-state arrangement features two-dimensional layered structures formed through intermolecular hydrogen bonding between phosphonic acid groups of adjacent molecules [21] [22].

Each phosphonic acid group participates in multiple hydrogen bonding interactions, serving simultaneously as hydrogen bond donors through the phosphonic acid hydroxyl groups and as hydrogen bond acceptors through the phosphoryl oxygen atoms [22] [7]. These interactions create characteristic motifs including eight-membered rings formed by pairs of phosphonic acid groups [22] [21].

The decyl chains adopt extended conformations in the crystalline lattice, with all-trans configurations minimizing steric interactions [8]. The alkyl segments pack through van der Waals interactions between adjacent chains, contributing to the overall stability of the crystal structure [8]. The molecular arrangement demonstrates alternating layers of phosphonic acid groups and alkyl chain regions [21].

Crystal structure determinations reveal typical bond lengths and angles consistent with other organophosphonic acid compounds [6] [7]. The phosphorus atoms exhibit distorted tetrahedral geometries with bond angles ranging from 103° to 116° [6] [7]. The crystal packing efficiency is enhanced by the combination of strong hydrogen bonding interactions and favorable van der Waals contacts [22].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant